molecular formula C9H13NO2 B2862700 2-[4-(Aminomethyl)phenoxy]ethan-1-ol CAS No. 182964-58-5

2-[4-(Aminomethyl)phenoxy]ethan-1-ol

Cat. No.: B2862700
CAS No.: 182964-58-5
M. Wt: 167.208
InChI Key: GEHZGEZFRQBILO-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an aminomethyl group attached to a phenoxy group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol typically involves the reaction of 4-(aminomethyl)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-(Aminomethyl)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of 2-[4-(Aminomethyl)phenoxy]ethanal or 2-[4-(Aminomethyl)phenoxy]ethanoic acid.

    Reduction: Formation of 2-[4-(Aminomethyl)phenoxy]ethanamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Aminomethyl)phenoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The phenoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Aminomethyl)phenoxy]ethanoic acid
  • 2-[4-(Aminomethyl)phenoxy]ethanamine
  • 4-(Aminomethyl)phenol

Uniqueness

2-[4-(Aminomethyl)phenoxy]ethan-1-ol is unique due to the presence of both an aminomethyl group and a phenoxy group connected to an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZGEZFRQBILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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